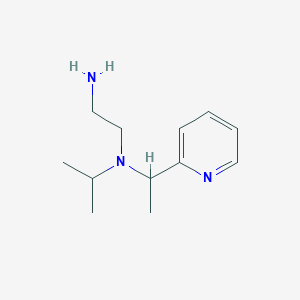

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine

Description

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring an isopropyl group and a pyridin-2-yl moiety.

Structure

3D Structure

Properties

IUPAC Name |

N'-propan-2-yl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-10(2)15(9-7-13)11(3)12-6-4-5-8-14-12/h4-6,8,10-11H,7,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKNJKFRECSUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(C)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201171276 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353978-40-1 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and 2-bromo-1-(pyridin-2-yl)ethane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The pyridine nitrogen and amine groups in this compound enable strong coordination to transition metals. A structurally analogous Pd(II) complex (dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine)) demonstrates tetrahedral geometry with the following bond parameters :

| Bond/Angle | Value |

|---|---|

| Pd–N (pyridine) | 2.1179(18) Å |

| Pd–N (amine) | 2.026(2) Å |

| Pd–Cl | 2.2898(7)–2.3003(7) Å |

| Cl–Pd–Cl | 88.18(3)° |

| N–Pd–N | 83.04(8)° |

This complex highlights the compound’s ability to act as a bidentate ligand, with potential applications in catalysis or materials science.

Nucleophilic Substitution Reactions

The secondary amines undergo nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides :

Substitution occurs preferentially at the less sterically hindered amine site. Sodium hydroxide or potassium carbonate in polar solvents (e.g., DMF, H₂O) facilitates these reactions.

Reductive Amination

The primary amine group participates in reductive amination with aldehydes/ketones. For instance, reaction with formaldehyde and sodium cyanoborohydride yields tertiary amine derivatives:

This method is critical for introducing methyl or other alkyl groups to modulate bioactivity.

Michael Addition-Elimination Reactions

The compound’s amine groups can act as nucleophiles in conjugate additions. In a multicomponent coupling reaction (Scheme 1 from ):

-

Michael addition : The amine attacks a vinylogous amide intermediate.

-

Elimination : Formation of a bicyclic core via cyclodehydration.

-

Final product : A pyridinone-based inhibitor with IC₅₀ values <1 μM against mutant IDH1 enzymes .

Substituent Effects on Reactivity

Structure-activity relationship (SAR) studies reveal that modifications to the pyridine or isopropyl groups significantly alter reactivity :

Oxidation and Reduction Pathways

While direct data on oxidation/reduction of this compound is limited, analogous pyridine-containing diamines exhibit:

-

Oxidation : Pyridine rings form N-oxides with H₂O₂ or mCPBA.

-

Reduction : Amine groups are resistant to borohydride reduction but may react with LiAlH₄ under forcing conditions.

Scientific Research Applications

Medicinal Chemistry

Neurological Disorders

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is being investigated for its role in the development of pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug formulation aimed at conditions such as Alzheimer's disease and Parkinson's disease. The compound's structure allows for interactions with neurotransmitter systems, potentially leading to therapeutic effects in neurodegenerative diseases .

Anticancer Properties

Recent studies indicate that derivatives of this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action that involve apoptosis induction and inhibition of cancer cell proliferation .

Catalysis

Ligand in Catalytic Processes

In organic synthesis, this compound functions as a ligand in various catalytic reactions. Its coordination capabilities enhance the efficiency and selectivity of reactions such as cross-coupling and asymmetric synthesis. This property is particularly valuable in the synthesis of complex organic molecules where precision is critical .

Material Science

Polymer Development

The compound is utilized in the formulation of advanced materials, including polymers and coatings. Its chemical structure imparts specific properties that enhance durability and performance under various environmental conditions. This application is crucial in industries requiring high-performance materials, such as electronics and automotive sectors .

Nanomaterials

Research has shown that this compound can be involved in the synthesis of nanomaterials. These nanomaterials have potential applications in drug delivery systems and biosensors due to their unique surface properties and reactivity .

Environmental Applications

Heavy Metal Remediation

The compound is being explored for its potential in environmental remediation, specifically for the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their extraction from aqueous solutions. This application is vital for addressing pollution issues and ensuring safe water supplies .

Analytical Chemistry

Reagent in Analytical Techniques

this compound serves as a reagent in various analytical techniques. It aids in the detection and quantification of substances within complex mixtures, enhancing the accuracy of analytical results in fields such as pharmacology and environmental science .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug formulation for neurological disorders | Ability to cross the blood-brain barrier |

| Anticancer research | Induction of apoptosis in cancer cells | |

| Catalysis | Ligand for catalytic processes | Increased reaction efficiency and selectivity |

| Material Science | Development of advanced polymers | Enhanced durability and performance |

| Synthesis of nanomaterials | Applications in drug delivery and biosensing | |

| Environmental Science | Heavy metal remediation | Effective removal of contaminants from water sources |

| Analytical Chemistry | Reagent for detection techniques | Improved accuracy in substance quantification |

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The isopropyl group in the target compound reduces conformational flexibility compared to smaller substituents (e.g., dimethyl in ).

- Biological Activity : Thiazole- or benzyl-substituted analogs (e.g., ) may exhibit antimicrobial or antifungal properties, though the target compound’s biological efficacy remains unexplored in the evidence.

Functional Comparisons

Corrosion Inhibition Potential

Linear polyamines like DETA, TETA, and PEHA exhibit strong corrosion inhibition due to multiple NH groups that adsorb onto metal surfaces via lone-pair interactions. DFT studies correlate inhibition efficiency with parameters like HOMO-LUMO energy gaps and charge density distribution . In contrast, the target compound’s pyridine and isopropyl groups may alter adsorption dynamics:

Metal Coordination Behavior

Schiff base ligands derived from ethane-1,2-diamines (e.g., N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine) form stable complexes with transition metals like Zn(II) and Pd(II), often adopting 5-coordinate geometries .

Experimental Data from Analogous Compounds

- Antimicrobial Activity : Schiff bases like N-(naphthalen-1-yl)-N-(phenyl(pyridin-2-yl)methylidene)ethane-1,2-diamine (from ) showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting the target compound’s pyridine moiety could be leveraged for similar applications.

- Catalytic Performance : Zinc(II) complexes of pyridyl-derived Schiff bases exhibit hydrolytic activity toward imines, highlighting the role of pyridine in stabilizing transition states .

Computational Insights

- Correlation with DFT : Amines with lower HOMO-LUMO gaps (e.g., DETA: ~5.1 eV) display higher inhibition efficiencies. The target compound’s HOMO-LUMO gap is expected to be narrower due to the pyridine ring, though steric effects may offset this advantage .

Biological Activity

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine, with the CAS number 1353978-40-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19N3

- Molecular Weight : 205.30 g/mol

- Chemical Structure : The compound features a pyridine ring, which is significant for its biological activity.

Pharmacological Properties

This compound has shown potential in various biological assays:

- Antiviral Activity : Studies indicate that compounds with similar structures exhibit antiviral properties. For instance, certain pyridine derivatives have been noted for their ability to inhibit viral replication by interfering with viral RNA synthesis and cellular pathways essential for viral life cycles .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that it possesses a selective toxicity profile, which could be advantageous for therapeutic applications .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in nucleic acid metabolism. This inhibition can disrupt the replication of viruses and potentially cancer cells .

- Receptor Modulation : The presence of the pyridine moiety may allow interaction with specific receptors or ion channels, influencing cellular signaling pathways that are critical in disease processes .

Study 1: Antiviral Efficacy

In a recent study exploring antiviral agents, a derivative of this compound was tested against respiratory viruses. The results demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting a promising therapeutic role in treating viral infections .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various human cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent while sparing normal cells .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H19N3 |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 1353978-40-1 |

| Antiviral IC50 | 5–20 µM (varies by virus type) |

| Cytotoxicity IC50 | 10–20 µM |

Q & A

Q. What synthetic strategies are commonly employed to prepare N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine, and what are the critical reaction conditions?

The compound can be synthesized via reductive alkylation followed by cyclization. For example, similar diamines are prepared by reacting carbonyl compounds (e.g., pyridine derivatives) with ethylenediamine in the presence of sodium cyanoborohydride, yielding intermediates that undergo cyclization with diethyl oxalate. Key conditions include maintaining anhydrous environments, controlled pH for reductive amination, and temperatures between 60–80°C for cyclization. Yields typically range from 55% to 86%, depending on substituent steric effects and purification protocols .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

- IR spectroscopy : Detects NH stretching vibrations (3350–3400 cm⁻¹) and confirms secondary amine formation.

- ¹H NMR : Identifies singlet signals for methylene protons (δ ~3.2–3.5 ppm) and pyridinyl proton splitting patterns (e.g., doublets for aromatic protons).

- Elemental analysis : Validates C, H, and N percentages to confirm stoichiometry.

- Mass spectrometry : Provides molecular ion peaks and fragmentation patterns consistent with the expected structure .

Q. How can impurities or byproducts be removed during purification?

Purification often involves column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures). Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For hydrophilic impurities, aqueous washes (e.g., brine) followed by drying over anhydrous Na₂SO₄ are recommended .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination of metal complexes derived from this diamine?

Conflicts in bond lengths or angles may arise from disordered solvent molecules or twinning. Use software like SHELXL for refinement with restraints or constraints for disordered regions. Validate results using WinGX/ORTEP to visualize anisotropic displacement ellipsoids and hydrogen-bonding networks. Cross-check with spectroscopic data (e.g., IR or NMR) to confirm coordination modes .

Q. What experimental designs are suitable for studying the coordination chemistry of this compound with transition metals?

- pH-dependent studies : Monitor ligand protonation states using potentiometric titrations.

- Job’s method : Determine stoichiometry via UV-vis absorption at varying metal-ligand ratios.

- X-ray crystallography : Resolve metal-ligand geometries (e.g., octahedral vs. square planar).

- Magnetic susceptibility measurements : Assess paramagnetic behavior in complexes like Cu(II) or Fe(III) derivatives .

Q. How can hydrolysis products of this diamine be characterized, and what mechanistic insights do they provide?

Hydrolysis under acidic or basic conditions may yield pyridine derivatives or imidazolidine intermediates. Use LC-MS to track degradation pathways and ¹³C NMR to identify carbonyl-containing products. For example, copper-assisted hydrolysis of similar ligands produces stable chelates, suggesting metal-dependent reactivity .

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

- Catalyst screening : Test alternatives to NaCNBH₃ (e.g., Pd/C or Raney Ni) for reductive amination.

- Solvent optimization : Replace polar aprotic solvents (THF) with ionic liquids to enhance reaction rates.

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yield .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.